Cas no 1803775-01-0 (Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate)

Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a cyano group, an iodine substituent, and a trifluoromethoxy moiety, making it valuable for further functionalization via cross-coupling reactions, nucleophilic substitutions, or cyclizations. The electron-withdrawing trifluoromethoxy group enhances reactivity in aromatic systems, while the iodine atom serves as a handle for metal-catalyzed transformations. The ethyl ester group improves solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in the synthesis of fluorinated heterocycles and bioactive molecules, where its multifunctional design enables efficient derivatization. Its stability under standard storage conditions ensures reliable performance in synthetic applications.
Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate structure
1803775-01-0 structure
Product Name:Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate
CAS No:1803775-01-0
MF:C11H7F3INO3
MW:385.077865839005
CID:4955347
Update Time:2025-05-28

Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate
    • Inchi: 1S/C11H7F3INO3/c1-2-18-10(17)9-6(5-16)7(15)3-4-8(9)19-11(12,13)14/h3-4H,2H2,1H3
    • InChI Key: HXIJSTZMTKWRQN-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C(=O)OCC)C=1C#N)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 379
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59.3

Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015007979-1g
Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate
1803775-01-0 97%
1g
1,534.70 USD 2021-06-21

Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate Related Literature

Additional information on Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate

Comprehensive Overview of Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate (CAS No. 1803775-01-0)

Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate (CAS No. 1803775-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its cyano, iodo, and trifluoromethoxy functional groups, is a versatile intermediate in synthetic chemistry. Its unique structure makes it valuable for constructing complex molecules, particularly in the development of bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, owing to its ability to modulate biological activity through selective functionalization.

The compound's CAS No. 1803775-01-0 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Its ethyl ester moiety enhances solubility in organic solvents, facilitating its use in cross-coupling reactions, a hot topic in modern synthetic methodologies. With the rise of green chemistry and sustainable synthesis, scientists are investigating eco-friendly protocols to incorporate Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate into catalytic cycles, minimizing waste and energy consumption.

In the context of drug design, this compound's trifluoromethoxy group is particularly noteworthy. Fluorinated compounds are a focal point in medicinal chemistry due to their ability to improve metabolic stability and membrane permeability. Recent studies highlight the role of iodo-substituted aromatics in targeted therapies, aligning with the growing demand for precision medicine. As such, CAS No. 1803775-01-0 is frequently referenced in patents and publications exploring kinase inhibitors and antimicrobial agents.

From an industrial perspective, the scalability of Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate synthesis is a key consideration. Optimized routes involving palladium-catalyzed reactions or microwave-assisted synthesis are gaining traction, addressing the need for cost-effective production. These advancements resonate with the broader trend of process intensification in chemical manufacturing, a frequently searched topic among engineers and researchers.

Analytical characterization of this compound relies heavily on NMR spectroscopy and mass spectrometry, techniques central to quality control in fine chemical production. The cyano group's distinct IR stretching frequency also serves as a diagnostic marker, a detail often queried by analytical chemists. Furthermore, the compound's stability under various pH conditions is a subject of ongoing study, particularly for formulations requiring long shelf lives.

In summary, Ethyl 2-cyano-3-iodo-6-(trifluoromethoxy)benzoate (CAS No. 1803775-01-0) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from pharmaceutical intermediates to material science—reflect the compound's adaptability to diverse research needs. As the scientific community continues to prioritize structure-activity relationships and sustainable synthesis, this compound remains a relevant and dynamic subject of investigation.

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